(1-Amino-2,6-dimethylpyridin-4(1H)-ylidene)propanedinitrile
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Overview
Description
(1-Amino-2,6-dimethylpyridin-4(1H)-ylidene)propanedinitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a propanedinitrile moiety attached to a pyridine ring. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,6-dimethylpyridin-4(1H)-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of Amino and Methyl Groups: Amino and methyl groups can be introduced via substitution reactions using appropriate reagents.
Attachment of Propanedinitrile Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2,6-dimethylpyridin-4(1H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Amino-2,6-dimethylpyridin-4(1H)-ylidene)propanedinitrile would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: A simpler pyridine derivative with similar structural features.
4-Aminopyridine: Contains an amino group attached to the pyridine ring.
Propanedinitrile Derivatives: Compounds with similar nitrile groups.
Uniqueness
(1-Amino-2,6-dimethylpyridin-4(1H)-ylidene)propanedinitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62071-85-6 |
---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(1-amino-2,6-dimethylpyridin-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H10N4/c1-7-3-9(10(5-11)6-12)4-8(2)14(7)13/h3-4H,13H2,1-2H3 |
InChI Key |
MHLKKVKUZUFYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1N)C |
Origin of Product |
United States |
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